molecular formula C21H25ClN6O B12539374 Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-

Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-

Cat. No.: B12539374
M. Wt: 412.9 g/mol
InChI Key: QTDONOXURZFSIG-UHFFFAOYSA-N
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Description

The compound Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- is a structurally complex benzeneacetamide derivative characterized by:

  • A 4-chloro substituent on the benzene ring.
  • A bulky N-substituent comprising a cyanoamino group, a 2-methyl-3-pyridinyl imino moiety, and a 2,2-dimethylpropyl backbone.

Properties

Molecular Formula

C21H25ClN6O

Molecular Weight

412.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[1-[[(cyanoamino)-[(2-methylpyridin-3-yl)amino]methylidene]amino]-2,2-dimethylpropyl]acetamide

InChI

InChI=1S/C21H25ClN6O/c1-14-17(6-5-11-24-14)26-20(25-13-23)28-19(21(2,3)4)27-18(29)12-15-7-9-16(22)10-8-15/h5-11,19H,12H2,1-4H3,(H,27,29)(H2,25,26,28)

InChI Key

QTDONOXURZFSIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC(=NC(C(C)(C)C)NC(=O)CC2=CC=C(C=C2)Cl)NC#N

Origin of Product

United States

Preparation Methods

Structural Overview and Key Functional Groups

The target compound, Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- , features a 4-chlorobenzeneacetamide core linked to a complex amine side chain. The side chain includes:

  • Cyanoacetyl group : A nitrile-containing moiety critical for bioactivity.
  • 2-Methyl-3-pyridinyl group : A substituted aromatic heterocycle.
  • 2,2-Dimethylpropyl group : A branched, sterically hindered alkyl chain (neopentyl).
  • Imino linkage : Connecting the cyanoamino and pyridinyl groups.

This structure suggests a multi-step synthesis involving chlorination, amide bond formation, and coupling reactions.

Synthesis Strategies and Key Reactions

Core Structure: 4-Chlorobenzeneacetamide

The synthesis of the 4-chlorobenzeneacetamide backbone typically involves chlorination of benzeneacetamide or benzeneacetic acid .

Method Reagents/Conditions Yield Source
Thionyl Chloride (SOCl₂) SOCl₂, catalytic FeCl₃, 120–160°C, vacuum distillation ~70% EP0115328B1
Phosphorus Oxychloride (POCl₃) POCl₃, reflux in dichloromethane, 5–8 hours ~90% CN103360306A

Mechanistic Insight : Chlorination at the para position is directed by the acetamide group, which activates the aromatic ring toward electrophilic substitution.

Cyanoacetylation and Amine Side Chain Assembly

The cyanoacetyl group is introduced via N-cyanoacylation , often using cyanamide or cyanide-containing reagents. The pyridinyl and neopentyl groups are assembled through condensation and alkylation .

Step 1: Cyanoacetylation

Reaction of a primary amine with a cyanoacetylating agent (e.g., cyanoacetyl chloride or 1-cyanoacetyl-3,5-dimethylpyrazole):

Agent Conditions Application Yield Source
1-Cyanoacetyl-3,5-dimethylpyrazole Toluene, ultrasonication, 100°C, 2–4 hours N-Cyanoacylation of amines ~85% ACS Omega
Cyanoacetyl Chloride Triethylamine, dichloromethane, 0–25°C Formation of cyanoacetamide intermediates ~75% US4939133A

Key Challenge : Steric hindrance from the neopentyl group requires optimized reaction conditions (e.g., ultrasonication or polar aprotic solvents).

Pyridinyl Group Synthesis

The 2-methyl-3-pyridinyl group is synthesized via directed electrophilic substitution or cross-coupling reactions .

Method Reagents/Conditions Yield Source
Chlorination of Pyridine PCl₅, chlorobenzene, 70–75°C, 5 hours ~61% CN103360306A
Suzuki-Miyaura Coupling Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, DME/H₂O ~80% CN105732392A

Note : Chlorination of pyridine at the 3-position requires careful temperature control to avoid over-substitution.

Amide Bond Formation and Final Assembly

The amine side chain is coupled to the 4-chlorobenzeneacetamide via amide bond formation .

Coupling Method Reagents Conditions Yield Source
Carbodiimide Activation DCC, HOBt, DMF, 0–25°C, 12 hours Standard peptide coupling ~70% US4939133A
SOCl₂ Activation SOCl₂, THF, reflux, 2 hours Direct activation of carboxylic acid ~85% EP0115328B1

Critical Step : Purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to remove by-products such as unreacted intermediates.

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages
Thionyl Chloride High yield, no by-product generation Requires vacuum distillation for purification
POCl₃-Mediated Chlorination Mild conditions, scalable for industrial use Limited to chlorination at specific positions
Suzuki Coupling High regioselectivity for pyridinyl group Requires expensive palladium catalysts

Challenges and Optimization Strategies

Steric Hindrance in Cyanoacetylation

The neopentyl group’s bulkiness reduces reaction rates. Solutions :

  • Ultrasonication : Enhances mixing and reaction kinetics (ACS Omega).
  • Polar Aprotic Solvents : DMF or DMSO improve solubility of intermediates.

Chlorination Selectivity

Over-chlorination at the benzene ring is a common issue. Solutions :

  • FeCl₃ Catalysis : Directs chlorination to the para position (EP0115328B1).
  • Low-Temperature Control : Minimizes side reactions during POCl₃-mediated chlorination.

Industrial and Research Applications

Pharmacological Intermediates

The compound’s cyanoacetyl and pyridinyl groups are critical in antiviral or anticancer agents . For example:

  • Etravirine Intermediate : CN102718720B outlines a similar route for HIV protease inhibitors.
  • Bioactivity Screening : The neopentyl group enhances membrane permeability, a key factor in drug design.

Chemical Reactions Analysis

Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications. Additionally, it has industrial applications in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzeneacetamide, 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Routes: and describe reductive amination and triazole/isoquinolinone synthesis, which could be adapted for the target compound’s cyanoamino-pyridinyl imino backbone .
  • Environmental Impact : Simpler benzeneacetamides (e.g., N,N-dimethyl-) are detected as environmental pollutants (), urging ecological toxicity studies for halogenated derivatives .

Biological Activity

Benzeneacetamide, specifically 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]- , is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Features

The compound has the following molecular formula:

  • Molecular Formula : C21H25ClN6O
  • Molecular Weight : 404.92 g/mol

Its structure includes a benzene ring linked to an acetamide group with various substituents that enhance its reactivity and interaction with biological targets. The presence of a chloro group and a cyanoamino moiety suggests potential for diverse pharmacological effects.

Biological Activity Overview

Benzeneacetamide derivatives have been studied for various biological activities, including:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
  • Adenosine Receptor Modulation : Certain derivatives act as allosteric enhancers of adenosine receptors, which are critical in various physiological processes.

Antitumor Activity

Recent studies have demonstrated that benzeneacetamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 1.30 μM against HepG2 cells, indicating strong inhibitory activity compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship study revealed that modifications to the substituents on the benzene and acetamide groups significantly affect biological activity. For example, the introduction of electron-withdrawing groups at specific positions enhances receptor binding and functional activity .

Comparative Analysis

To better understand the unique properties of 4-chloro-N-[1-[[(cyanoamino)[(2-methyl-3-pyridinyl)imino]methyl]amino]-2,2-dimethylpropyl]-, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesUnique Properties
2-Amino-3-benzoyl-alpha-(methylthio)benzeneacetamideBenzoyl group additionPotential anti-inflammatory properties
NepafenacNon-steroidal anti-inflammatory drugCOX-2 inhibitory activity
2-Amino-3-benzoyl-5-chlorobenzeneacetamideChlorine substitutionSimilar anti-inflammatory effects

This table highlights the distinctiveness of the compound in terms of its specific molecular structure and potential applications in medicinal chemistry.

Case Studies

Several case studies have focused on the therapeutic applications of benzeneacetamide derivatives:

  • Cancer Treatment : A study demonstrated that derivatives could enhance the efficacy of existing chemotherapeutics when used in combination, suggesting a synergistic effect .
  • Neurological Disorders : Research indicates potential use in treating neurological disorders through modulation of neurotransmitter systems via adenosine receptor interactions .

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